molecular formula C11H14N2O B2549464 1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol CAS No. 299936-69-9

1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol

Cat. No.: B2549464
CAS No.: 299936-69-9
M. Wt: 190.246
InChI Key: JDTYBLPYFVFWHB-UHFFFAOYSA-N
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Description

1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
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Scientific Research Applications

Mercury(II) Ion Partitioning

Research has demonstrated the effectiveness of bis-imidazolium compounds in the partitioning of mercury(II) ions from aqueous solutions. A study by Holbrey et al. (2003) highlighted the use of a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid for mercury(II) ion extraction. This work underscores the potential of benzimidazole derivatives in environmental remediation, particularly in the selective removal of mercury ions from contaminated water sources Holbrey et al., 2003.

Catalysis and Organic Synthesis

Benzimidazole derivatives have been identified as efficient catalysts in transesterification and acylation reactions. Grasa et al. (2003) reported the catalytic prowess of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), in facilitating the acylation of alcohols. This research contributes to the broader application of benzimidazole compounds in organic synthesis, enabling the efficient formation of esters and amides at room temperature Grasa et al., 2003.

Antioxidant and DNA-Binding Studies

The antioxidant properties of benzimidazole derivatives have been explored through the synthesis and analysis of silver(I) complexes. Wu et al. (2014) synthesized novel Ag(I) complexes using benzimidazole derivatives and evaluated their DNA-binding and antioxidant activities. Their findings suggest that these complexes exhibit significant potential in biomedical research, especially for applications involving DNA interaction and oxidative stress mitigation Wu et al., 2014.

Liquid Crystal Formation

The role of hydrogen bonding in liquid crystallinity has been studied, with benzimidazole derivatives playing a crucial role. Martinez-Felipe et al. (2016) investigated mixtures containing benzimidazole compounds and observed smectic liquid crystal behavior. This research provides insights into the design of new liquid crystalline materials, highlighting the utility of benzimidazole derivatives in the development of advanced display technologies Martinez-Felipe et al., 2016.

Solid Electrolytes for Energy Applications

Polybenzimidazolium-based materials have been identified as high-performance solid electrolytes. Henkensmeier et al. (2011) developed polybenzimidazolium as a polymer electrolyte, showcasing its stability and efficiency. This advancement points towards the application of benzimidazole derivatives in energy storage and conversion devices, offering potential improvements in battery technology Henkensmeier et al., 2011.

Mechanism of Action

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTYBLPYFVFWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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